Rhetsinine
准备方法
合成路线和反应条件
雷替宁可以通过吴茱萸碱的温和氧化来合成。 该过程涉及在受控条件下使用氧化剂来实现所需的转化 .
工业生产方法
雷替宁的工业生产通常涉及从天然来源(如吴茱萸和毛喉花椒)中提取和纯化。 提取过程包括溶剂提取,然后是色谱技术以分离和纯化化合物 .
化学反应分析
反应类型
雷替宁经历各种化学反应,包括:
氧化: 吴茱萸碱的温和氧化生成雷替宁.
还原: 可能发生的还原反应以修饰其官能团。
取代: 其芳环可能发生的取代反应。
常见试剂和条件
氧化剂: 用于吴茱萸碱氧化为雷替宁。
还原剂: 用于还原反应以改变官能团。
催化剂: 用于取代反应以促进该过程。
形成的主要产物
吴茱萸碱氧化形成的主要产物是雷替宁。 其他产物可能包括通过进一步化学修饰形成的衍生物 .
科学研究应用
雷替宁具有广泛的科学研究应用,包括:
化学: 用作研究生物碱及其化学性质的参考化合物。
医学: 由于其醛糖还原酶抑制活性,在治疗糖尿病并发症方面具有潜在的治疗应用.
工业: 用于开发药物和其他生物活性化合物.
作用机制
雷替宁主要通过抑制醛糖还原酶发挥作用,醛糖还原酶是参与葡萄糖代谢多元醇途径的酶。 通过抑制这种酶,雷替宁减少了山梨醇的积累,山梨醇与糖尿病并发症有关 . 此外,它可能与参与炎症和氧化应激的其他分子靶点和途径相互作用 .
与相似化合物的比较
雷替宁因其对醛糖还原酶的特异性抑制活性而在类似化合物中独树一帜。 类似化合物包括:
吴茱萸碱: 雷替宁的前体,具有不同的药理特性。
吴茱萸碱: 吴茱萸中另一种具有独特生物活性的生物碱.
脱氢吴茱萸碱: 一种具有抗炎作用的相关化合物.
相似化合物的比较
Rhetsinine is unique among similar compounds due to its specific inhibitory activity against aldose reductase. Similar compounds include:
Evodiamine: A precursor to this compound with different pharmacological properties.
Rutaecarpine: Another alkaloid from Evodia rutaecarpa with distinct bioactivities.
Dehydroevodiamine: A related compound with anti-inflammatory effects.
This compound stands out due to its potent aldose reductase inhibitory activity, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEOYMOPVHBBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200576 | |
Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-43-2 | |
Record name | NSC 258315 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC258315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhetsinine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ7LSR9JJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。